3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Description
3,4-Diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a benzamide derivative featuring a diethoxy-substituted aromatic ring linked via an amide bond to an ethylamine side chain terminating in a 7-methoxy-2-oxo-1H-quinoline moiety. While direct evidence for its synthesis or biological activity is absent in the provided materials, structural analogs in the literature highlight the significance of substituent effects on solubility, reactivity, and bioactivity .
Properties
CAS No. |
851405-76-0 |
|---|---|
Molecular Formula |
C23H26N2O5 |
Molecular Weight |
410.47 |
IUPAC Name |
3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H26N2O5/c1-4-29-20-9-7-16(13-21(20)30-5-2)22(26)24-11-10-17-12-15-6-8-18(28-3)14-19(15)25-23(17)27/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
QULMTBGPVRRYSB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O)OCC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Alkylation: The quinoline derivative is then alkylated using an appropriate alkylating agent to introduce the ethyl group.
Formation of the Benzamide Group: The benzamide group is introduced through the reaction of the alkylated quinoline derivative with 3,4-diethoxybenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the body.
Biological Studies: It can be used as a probe in biological studies to investigate the role of quinoline derivatives in cellular processes.
Materials Science: The compound may be used in the development of organic semiconductors or as a building block for more complex molecular architectures.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication or transcription. Additionally, the benzamide group may interact with proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural uniqueness lies in its 3,4-diethoxy benzamide and quinoline-ethyl groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: Hydroxyl groups (e.g., THHEB) enhance antioxidant activity via radical scavenging , while ethoxy groups in the target compound may reduce such activity but improve metabolic stability. Thioether and heterocyclic substituents (e.g., compounds) correlate with therapeutic applications, suggesting the target’s quinoline group could confer antimicrobial or anticancer properties .
Pyridinyl or thienyl groups in analogs () serve as pharmacophores or binding motifs in drug design .
Physicochemical Properties
While direct data for the target compound is unavailable, trends from analogs suggest:
- Solubility : Diethoxy groups may increase lipophilicity compared to hydroxylated analogs like THHEB, impacting membrane permeability.
- Stability : Ether linkages (vs. thioethers or hydroxyls) likely enhance resistance to oxidative degradation.
Table 2: Activity Profile of Analogs
- Target Compound Hypotheses: The quinoline moiety may confer antimicrobial or kinase-inhibitory activity. Diethoxy groups could modulate solubility for CNS penetration or oral bioavailability.
Biological Activity
3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a quinoline derivative with potential therapeutic applications. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, summarizing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of 410.5 g/mol. Its structure includes a benzamide core linked to a quinoline moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | QULMTBGPVRRYSB-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets in cells. It has been shown to bind to certain enzymes or receptors, inhibiting their activity or altering their function, which can lead to:
- Inhibition of Cell Growth : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial and antifungal properties by interfering with microbial metabolic pathways.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Anticancer Activity
A series of studies have evaluated the anticancer potential of quinoline derivatives, including our compound of interest. For instance:
- Cell Line Studies : In vitro assays on MCF-7 breast cancer cells demonstrated significant cytotoxicity compared to control groups, with IC50 values indicating effective growth inhibition.
- Mechanistic Insights : Research indicates that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The antimicrobial efficacy was assessed against various bacterial strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Results : The compound exhibited notable inhibitory effects with MIC values comparable to established antibiotics .
Case Study 1: Anticancer Efficacy
In a study involving a xenograft model of human breast cancer in mice, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis and decreased proliferation markers .
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties showed that the compound reduced LPS-induced nitric oxide production in RAW 264.7 macrophages by inhibiting iNOS expression. This suggests potential for therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
